N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a difluoroethoxy group, a nitrophenyl group, and a piperidinecarboxamide moiety. These structural features contribute to its distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the introduction of the difluoroethoxy group, the nitrophenyl group, and the piperidinecarboxamide moiety. Common synthetic routes may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Etherification: Attachment of the difluoroethoxy group to the phenyl ring.
Amidation: Formation of the piperidinecarboxamide moiety through reaction with appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH~4~).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N3-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The difluoroethoxy and nitrophenyl groups may contribute to its binding affinity and specificity for certain enzymes or receptors. The piperidinecarboxamide moiety may play a role in modulating the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Penoxsulam: A herbicide with a similar difluoroethoxy group.
Difluoroethoxyphenol: A compound with a related difluoroethoxy moiety.
Uniqueness
N~3~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[3-(2,2-difluoroethoxy)-5-nitrophenyl]-1-methylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O6S/c1-27(24,25)19-4-2-3-10(8-19)15(21)18-11-5-12(20(22)23)7-13(6-11)26-9-14(16)17/h5-7,10,14H,2-4,8-9H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAKEIJEMMXJCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC(=C2)OCC(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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